Evidence 1: Lipoxygenase Inhibition Profile vs. Carboxylesterase Selectivity — Target Engagement Hierarchy
Methyl 2,4,6-trimethoxybenzoate (MTMB) is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with inhibitory activity against carboxylesterase (IC₅₀ = 148–676 nM across species and isoforms) and cyclooxygenase described as occurring 'to a lesser extent' [1][2]. In contrast, the regioisomer methyl 3,4,5-trimethoxybenzoate (MTB, CAS 1916-07-0) shows a distinct activity profile: it exhibits DPPH radical scavenging activity with IC₅₀ = 990,570 nM (~0.99 mM), indicating comparatively weak antioxidant potency . This differential target engagement hierarchy positions MTMB preferentially for applications requiring multi-target modulation within the arachidonic acid cascade. Notably, MTMB also inhibits formyltetrahydrofolate synthetase — a target not reported for the 3,4,5-regioisomer [1].
| Evidence Dimension | Enzyme inhibition potency and target selectivity profile |
|---|---|
| Target Compound Data | Lipoxygenase: characterized as 'potent inhibitor'; Carboxylesterase (fruit fly JHE): IC₅₀ = 148 nM; Carboxylesterase (porcine liver): IC₅₀ = 676 nM; Carboxylesterase (human liver microsomes): IC₅₀ = 46.8 nM; Also inhibits formyltetrahydrofolate synthetase and cyclooxygenase (lesser extent) [1][2] |
| Comparator Or Baseline | Methyl 3,4,5-trimethoxybenzoate: DPPH antioxidant IC₅₀ = 990,570 nM; no reported lipoxygenase or formyltetrahydrofolate synthetase inhibition |
| Quantified Difference | MTMB carboxylesterase IC₅₀ values are 3–4 orders of magnitude lower (more potent) than MTB's DPPH IC₅₀; target panel includes at least 3 additional enzymes not targeted by the 3,4,5-isomer |
| Conditions | In vitro enzyme inhibition assays (BindingDB/ChEMBL curated data); DPPH assay at 30 min incubation |
Why This Matters
For researchers screening lipoxygenase or carboxylesterase inhibitors, MTMB provides a defined multi-target starting point with quantitative potency benchmarks, whereas the 3,4,5-regioisomer requires independent validation for these targets.
- [1] Medical University of Lublin, MeSH Concept Record (MeSH-M0014961): 'A potent lipoxygenase inhibitor... also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent.' View Source
- [2] BindingDB Entry BDBM50371960 / CHEMBL155621. IC₅₀ values: Carboxylic ester hydrolase (Fruit fly) = 148 nM; Liver carboxylesterase (Pig) = 676 nM; Cocaine esterase (Human) = 46.8 nM. View Source
